1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

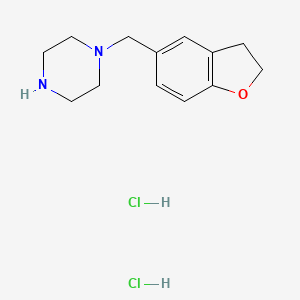

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl is a chemical compound with the molecular formula C13H20Cl2N2O. It is known for its unique structure, which includes a benzofuran ring fused with a piperazine moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput. The process is designed to be cost-effective and environmentally friendly .

化学反応の分析

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

The applications of 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl are primarily focused on its potential as an anti-inflammatory agent and its role in histamine receptor research .

Scientific Research Applications

This compound, also known as 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazine, is a chemical compound with the CAS No. 1052545-84-2 . It has a molecular weight of 291.22 and the molecular formula C13H20Cl2N2O .

Anti-Inflammatory Research

- Histamine Receptor Ligand: This compound is investigated as a ligand for histamine receptors, particularly H3R and H4R . These receptors are part of the G-protein-coupled receptor superfamily and are of therapeutic interest .

- ** selectivity:** Research indicates that 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine derivatives show affinity for H3R and H4R in the micromolar range, with a preference for H3R .

- Anti-inflammatory Properties: Studies, such as those using the phenyl-substituted compound LINS01005, have demonstrated anti-inflammatory activity in murine asthma models. This activity includes reducing eosinophil counts in bronchoalveolar lavage fluid and decreasing COX-2 expression .

- Asthma Treatment: Due to its anti-inflammatory properties, this compound is potentially valuable for developing novel treatments for asthma and other chronic inflammatory diseases .

Safety and Handling

- Hazard Statements: According to safety information, this compound may cause skin and eye irritation and may cause respiratory irritation .

- Precautionary Statements: It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and wash thoroughly after handling .

- Storage: Long-term storage should be in a cool, dry place .

- Research Use: This compound is intended for research and development use only and is not meant for use in foods, cosmetics, drugs, or consumer products .

Availability

作用機序

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 1-(2,3-Dihydrobenzofuran-5-yl)methyl)piperazine

- 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine

Uniqueness

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl stands out due to its unique combination of a benzofuran ring and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine dihydrochloride (CAS No. 1052545-84-2) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine ring linked to a benzofuran moiety, which may contribute to its biological properties. Its molecular formula is C13H20Cl2N2O, and it possesses two hydrochloride groups, enhancing its solubility in aqueous environments.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine DiHCl against various pathogens.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.78 µg/mL |

| Staphylococcus aureus | 4–8 µg/mL |

| Escherichia coli | 6.5 µg/mL |

| Candida albicans | 250 µg/mL |

The compound demonstrated significant activity against Mycobacterium tuberculosis, with MIC values comparable to established treatments like ethambutol . Additionally, it exhibited moderate activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using the A549 human lung cancer cell line. The results indicated that the compound has a favorable safety profile.

Table 2: Cytotoxicity Results

| Compound | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| This compound | >50 | SI > 10 |

| Ethambutol | 15 | SI < 1 |

The selectivity index (SI) indicates that the compound is significantly less toxic to normal cells compared to its antimicrobial efficacy, suggesting its potential as a therapeutic agent with minimal side effects .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Sigma Receptors : Research indicates that compounds similar to piperazine derivatives can modulate sigma receptors, which are implicated in various physiological processes including apoptosis and ion channel regulation .

- Antioxidant Properties : The presence of the benzofuran moiety may enhance the antioxidant capacity of the compound, contributing to its overall biological activity .

Case Studies

A notable study explored the synthesis and evaluation of piperazine-benzofuran hybrids, which included variations of the compound . These hybrids demonstrated potent anti-tubercular activity and low cytotoxicity, reinforcing the therapeutic potential of piperazine derivatives in treating resistant bacterial infections .

特性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.2ClH/c1-2-13-12(3-8-16-13)9-11(1)10-15-6-4-14-5-7-15;;/h1-2,9,14H,3-8,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZPWLXJYLXVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3CCNCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。